Cas no 1803571-41-6 (1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemically stable, high-purity compound primarily utilized in pharmaceutical research and organic synthesis. Its pyridazine and piperidine moieties make it a versatile intermediate for developing bioactive molecules, particularly in medicinal chemistry applications. The dihydrochloride salt form enhances solubility, facilitating its use in aqueous reaction systems. This compound is characterized by its well-defined crystalline structure and consistent batch-to-batch reproducibility, ensuring reliability in experimental workflows. Its reactivity profile allows for selective functionalization, making it valuable for constructing complex heterocyclic frameworks. Suitable for use under controlled conditions, it is typically employed in small-scale synthetic studies or as a reference standard in analytical methodologies.
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride structure
1803571-41-6 structure
Product name:1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
CAS No:1803571-41-6
MF:C9H16Cl2N4
Molecular Weight:251.156139373779
CID:4705490

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
    • 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
    • インチ: 1S/C9H14N4.2ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H
    • InChIKey: OBSPJFPZVULKKK-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(C2=CC=CN=N2)CCC(CC1)N

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • トポロジー分子極性表面積: 55

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride Security Information

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-181452-0.5g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6
0.5g
$277.0 2023-05-01
Life Chemicals
F2158-1912-2.5g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6 95%+
2.5g
$740.0 2023-09-06
Life Chemicals
F2158-1912-0.5g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6 95%+
0.5g
$351.0 2023-09-06
TRC
P139786-1g
1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
1803571-41-6
1g
$ 795.00 2022-06-03
Enamine
EN300-181452-0.1g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6
0.1g
$124.0 2023-05-01
Enamine
EN300-181452-0.05g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6
0.05g
$83.0 2023-05-01
TRC
P139786-100mg
1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
1803571-41-6
100mg
$ 135.00 2022-06-03
Enamine
EN300-181452-0.25g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6
0.25g
$176.0 2023-05-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23208-1-10G
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6 95%
10g
¥ 13,569.00 2023-04-14
Enamine
EN300-181452-1.0g
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
1803571-41-6
1g
$356.0 2023-05-01

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 関連文献

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochlorideに関する追加情報

Introduction to 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (CAS No. 1803571-41-6)

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1803571-41-6, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound consists of a pyridazine ring linked to a piperidine moiety, with an amine group at the 4-position and a dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions.

The pyridazine core is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its electron-deficient nature makes it an attractive site for further functionalization, allowing for the design of molecules with tailored biological activities. In contrast, the piperidine ring contributes to the compound's pharmacokinetic properties, including improved oral bioavailability and reduced metabolic clearance. The presence of an amine group at the 4-position provides a site for hydrogen bonding interactions, which can be crucial for binding to biological targets.

Recent advancements in pharmaceutical research have highlighted the importance of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in the development of novel therapeutic agents. Studies have demonstrated its potential as a lead compound in the design of small-molecule inhibitors targeting various disease pathways. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) isoforms. The ability to modulate these enzymes has significant implications for the treatment of tumors that rely on altered metabolic pathways for growth and survival.

The dihydrochloride salt form of this compound enhances its pharmaceutical properties by improving solubility and crystallinity. This is particularly important for drug formulation, as it allows for better dissolution rates and more consistent dosing. In clinical trials, compounds with similar salt forms have shown improved pharmacokinetic profiles, leading to enhanced therapeutic efficacy. The stability of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride under various storage conditions also makes it a promising candidate for industrial-scale production and commercialization.

In vitro studies have further elucidated the mechanism of action of this compound. Researchers have identified that it interacts with specific protein targets through non-covalent interactions, including hydrogen bonding and hydrophobic effects. These interactions are critical for achieving high-affinity binding and prolonged residence time at the target site. Additionally, computational modeling techniques have been employed to predict the binding affinity and selectivity of this compound, providing insights into its potential as a drug candidate.

The pyridazine-piperidine scaffold has been extensively studied in medicinal chemistry due to its versatility in generating bioactive molecules. Modifications at various positions on this core structure can lead to compounds with diverse biological activities. For example, substituents introduced at the 3-position of the pyridazine ring or at the 4-position of the piperidine ring can significantly alter the pharmacological profile of the molecule. Such modifications are often guided by structure-activity relationship (SAR) studies, which help optimize potency, selectivity, and pharmacokinetic properties.

One notable application of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is in the development of treatments for neurological disorders. Preliminary research suggests that derivatives of this compound may modulate neurotransmitter systems involved in conditions such as depression and anxiety. The ability to interact with these systems could lead to novel therapeutics that offer improved efficacy over existing treatments. Furthermore, its favorable pharmacokinetic properties make it an attractive candidate for central nervous system (CNS) drug development, where blood-brain barrier penetration is often a challenge.

The synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridazines followed by condensation with piperidine derivatives. The introduction of the amine group at the 4-position is typically achieved through reductive amination or other functional group transformations. Each step in the synthesis must be rigorously controlled to minimize side reactions and impurities, ensuring that the final product meets pharmaceutical-grade standards.

The role of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in combinatorial therapy is also an area of active investigation. Studies have shown that combining this compound with other therapeutic agents can lead to synergistic effects, enhancing overall treatment outcomes. For example, its use alongside kinase inhibitors or immunotherapies may improve response rates in patients with refractory diseases. Such combinatorial approaches are increasingly recognized as key strategies in modern medicine.

Ethical considerations and regulatory compliance are paramount when developing new pharmaceuticals like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. Clinical trials must be designed following stringent guidelines to ensure patient safety and data integrity. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for evaluating new drug candidates before they can be approved for human use. Compliance with these regulations ensures that patients receive safe and effective treatments.

The future prospects for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride are promising, with ongoing research exploring its potential applications in various therapeutic areas. Advances in drug discovery technologies, such as high-throughput screening and artificial intelligence-driven molecular design, are expected to accelerate the development process. These technologies can help identify new derivatives with improved properties and expand their therapeutic utility.

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